molecular formula C23H17N3O2S B3884895 benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

Cat. No.: B3884895
M. Wt: 399.5 g/mol
InChI Key: GRQMLRODXXCTDZ-WLIBWIEMSA-N
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Description

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent . It is among the simplest aromatic aldehydes and one of the most industrially useful . Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .


Molecular Structure Analysis

The molecular structure of benzaldehyde is C7H6O . For similar compounds like BENZALDEHYDE (3-BENZYLIDENE-5-OXO-4-PYRAZOLIDINYL)HYDRAZONE, the linear formula is C17H16N4O .


Chemical Reactions Analysis

Benzaldehyde is oxidized readily by air to benzoic acid .


Physical and Chemical Properties Analysis

Benzaldehyde is a colorless liquid with a characteristic almond-like odor . It has a density of 1.044 g/mL, a melting point of -57.12 °C, and a boiling point of 178.1 °C .

Safety and Hazards

Benzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also be harmful if inhaled .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Properties

IUPAC Name

(2E,5Z)-5-benzylidene-2-[(E)-benzylidenehydrazinylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-20-13-11-19(12-14-20)26-22(28)21(15-17-7-3-1-4-8-17)29-23(26)25-24-16-18-9-5-2-6-10-18/h1-16,27H/b21-15-,24-16+,25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQMLRODXXCTDZ-WLIBWIEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=NN=CC3=CC=CC=C3)S2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N\N=C\C3=CC=CC=C3)/S2)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 2
Reactant of Route 2
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 3
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 4
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 5
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Reactant of Route 6
benzaldehyde [5-benzylidene-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone

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